molecular formula C16H18F6N2O2 B11470125 Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-

Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-

Cat. No.: B11470125
M. Wt: 384.32 g/mol
InChI Key: FCXXKBDMBSDFCK-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hexafluoro groups, an oxolane ring, and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Hexafluoro Intermediate: This step involves the reaction of hexafluoroisopropanol with suitable reagents to form the hexafluoro intermediate.

    Oxolane Ring Introduction: The oxolane ring is introduced through a cyclization reaction involving a suitable precursor.

    Amidation: The final step involves the reaction of the hexafluoro intermediate with phenylacetic acid or its derivatives under amidation conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The hexafluoro groups and oxolane ring contribute to its binding affinity and specificity. The compound may act by modulating enzyme activity, receptor binding, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    Hexafluoroisopropyl alcohol: Similar in structure and used in similar applications.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable properties.

Uniqueness

N-(1,1,1,3,3,3-Hexafluoro-2-{[(oxolan-2-yl)methyl]amino}propan-2-yl)-2-phenylacetamide stands out due to its combination of hexafluoro groups, oxolane ring, and phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H18F6N2O2

Molecular Weight

384.32 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(oxolan-2-ylmethylamino)propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C16H18F6N2O2/c17-15(18,19)14(16(20,21)22,23-10-12-7-4-8-26-12)24-13(25)9-11-5-2-1-3-6-11/h1-3,5-6,12,23H,4,7-10H2,(H,24,25)

InChI Key

FCXXKBDMBSDFCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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